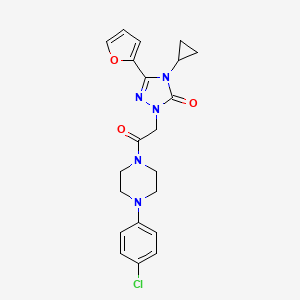

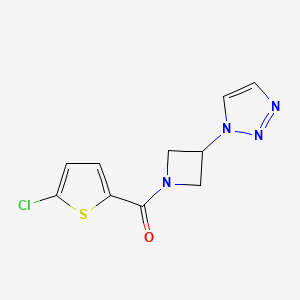

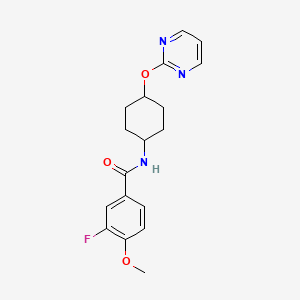

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-1,2,3-Triazole is a five-membered ring molecule that contains two nitrogen atoms and three carbon atoms . It’s a versatile heterocycle that’s found in many pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole compounds can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR .Chemical Reactions Analysis

1H-1,2,3-Triazole analogs were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to the standard acetazolamide .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives, showcasing methods for creating compounds with potential applications in drug discovery and material sciences. The characterization includes spectroscopic techniques and X-ray crystallography, providing insights into their molecular structures (Abosadiya et al., 2018).

Catalytic Applications

- A study introduces a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, highlighting its efficiency in facilitating reactions under mild conditions, which could be beneficial in synthesizing pharmaceuticals and polymers (Ozcubukcu et al., 2009).

Pharmacological Evaluation

- Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating a rapid and efficient method to produce pharmacologically active compounds, which were screened for antibacterial and antifungal activities (Mistry & Desai, 2006).

Antimicrobial Activity

- The synthesis of novel compounds with potential antibacterial, antifungal, and anticonvulsant activities, offering a foundation for developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Novel Transformations

- Exploring novel transformations of amino and carbonyl/nitrile groups in thiophenes, which could be applied in the synthesis of complex heterocyclic structures, potentially useful in drug development and materials science (Pokhodylo et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVPEDSEZVQTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)

![5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2982283.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)

![2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2982290.png)